3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile
Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of dihydroisoquinolines
Mechanism of Action
Target of Action
The primary target of the compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile is the Aldo-Keto Reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a novel, highly potent, and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the biochemical pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the normal function of this enzyme, which is involved in the metabolism of steroids and the biosynthesis of prostaglandins
Result of Action
The compound’s action results in the inhibition of AKR1C3 metabolism of a known substrate . This inhibition can potentially disrupt the normal function of cells, particularly in the context of hormone-dependent cancers such as breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile typically involves the reaction of 3,4-dihydroisoquinoline with a suitable nitrile compound under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums
Uniqueness
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile is unique due to its specific structural features and reactivity. Unlike its analogs, this compound has a nitrile group that imparts distinct chemical properties, making it valuable for specific synthetic applications and biological studies .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-6,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMVYFXUPKXBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308041 | |
Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17613-25-1 | |
Record name | NSC201565 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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